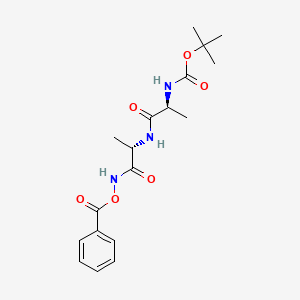
Subtilisin Inhibitor I
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Subtilisin Inhibitor I, also known as Streptomyces Subtilisin Inhibitor (SSI), is a protease inhibitor . It prevents enzymes from acting on a substrate . Some SSIs also inhibit trypsin, chymotrypsin, and griselysin . Commercially, SSIs have huge potential in the market as they help stabilize proteases in products such as laundry detergents to prevent autolysis of biological washing powders .
Synthesis Analysis
Subtilisin-like serine protease promotors (SBTP) play a role in plant development and signaling cascades to develop immunity against different stresses . In the study, 1252 cis-acting elements in MaSBTs have been identified .
Molecular Structure Analysis
SSI is a homodimer, meaning it is made of two subunits which are exactly the same as each other . Each monomer contains 2 antiparallel beta-sheets and 2 short alpha-helices . Protease binding induces the widening of a channel-like structure, in which hydrophobic side-chains are sandwiched between 2 lobes .
Chemical Reactions Analysis
Chemical modifications of the subtilisins lead to changes in the enzymatic properties with regard to the hydrolysis of polypeptide substrates but not small synthetic ester substrates . Nitration, iodination, glutarylation, or succinylation of the subtilisins leads to increases in the hydrolyses of clupein and gelatine, while modification of carboxyl groups leads to a decrease .
Physical And Chemical Properties Analysis
The presence of hydrophobic and Van der Waals interactions in enzyme immobilization prevents the release of the enzyme from its carrier, thus reducing its susceptibility to degradation by environmental factors .
科学的研究の応用
Application in Enzyme Stability Enhancement
The stabilization of enzymes like subtilisin in liquid detergents is critical. Subtilisin inhibitors such as boric acid, although conventionally used, pose environmental and health risks. Novel subtilisin inhibitors are sought to replace these harmful substances. A study employed the in vitro mRNA display technique for screening peptide inhibitors for subtilisin, demonstrating a high-capacity and sensitive method to identify potential inhibitors. However, the screened candidate peptides were not stable inhibitors, emphasizing the need for further research in this domain (Wang et al., 2020).
Contribution to Protein Processing and Therapeutic Applications
Subtilisin-like pro-protein convertases are involved in many critical biological processes like peptide hormone synthesis and receptor maturation. These enzymes, due to their significant roles, are targets for developing novel therapeutic agents. Understanding the molecular mechanisms of these enzymes can pave the way for creating potent inhibitor molecules, potentially offering therapeutic applications in areas where proteolytic processing is a key factor (Bergeron, Leduc, & Day, 2000).
Novel Mode of Inhibition by Plant Inhibitors
Structural and mutational analyses have revealed that certain plant inhibitors, like the barley alpha-amylase/subtilisin inhibitor, interact with subtilisin in a unique manner. This interaction is differentiated by a shorter interacting loop compared to those previously reported. Such insights into the inhibitor-subtilisin interactions are crucial for understanding how plant inhibitors can regulate the activity of enzymes like subtilisin and potentially for the development of novel inhibitors based on these mechanisms (Micheelsen et al., 2008).
Role in Intramolecular Chaperone Activity
The subtilisin propeptide is known to act as an intramolecular chaperone, facilitating the proper folding of the catalytic domain of subtilisin while also acting as a competitive inhibitor of its proteolytic activity. This dual functionality is crucial for the correct maturation of subtilisin, and understanding this mechanism can provide insights into the protein folding process and its regulation (Fu, Inouye, & Shinde, 2000).
Potential in Antihypertensive Treatments
Subtilisin digest of rapeseed protein, which contains potent angiotensin-converting enzyme (ACE) inhibitory peptides, has shown promising results in lowering blood pressure in hypertensive rats. The antihypertensive effect of the peptides indicates the potential of subtilisin and its inhibitors in the development of functional foods or treatments aimed at hypertension and related cardiovascular conditions (Marczak et al., 2003).
Inhibition of Angiotensin I Converting Enzyme
Subtilisin inhibitors, like the one produced by Bacillus subtilis, have shown inhibitory effects on angiotensin I converting enzyme (ACE), suggesting their role in regulating blood pressure. Such inhibitors have the potential to contribute to managing hypertension and developing therapeutic agents targeting ACE (Murakami et al., 2012).
作用機序
SSI is a protease inhibitor, it prevents enzymes from acting on a substrate . Some SSIs also inhibit trypsin, chymotrypsin, and griselysin . Commercially, SSIs have huge potential in the market as they help stabilize proteases in products such as laundry detergents to prevent autolysis of biological washing powders .
将来の方向性
PCSK9 inhibitors have opened a new chapter in the management of hypercholesterolemia, especially in patients who are inadequately controlled on or intolerant to statins . The remarkable potential of PCSK9 inhibitors for reducing the occurrence of ischemic stroke is being acknowledged . This suggests the future directions of this therapy in stroke treatment and prevention .
特性
IUPAC Name |
[[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O6/c1-11(20-17(25)26-18(3,4)5)14(22)19-12(2)15(23)21-27-16(24)13-9-7-6-8-10-13/h6-12H,1-5H3,(H,19,22)(H,20,25)(H,21,23)/t11-,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNQRTLVYUSFIG-RYUDHWBXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NOC(=O)C1=CC=CC=C1)NC(=O)C(C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NOC(=O)C1=CC=CC=C1)NC(=O)[C@H](C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Subtilisin Inhibitor I | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methyl-3-[(3R,5R)-5-methyl-1-prop-2-enoylpiperidin-3-yl]-1H-1,2,4-triazol-5-one](/img/structure/B2693250.png)
![N-(3,4-difluorophenyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2693251.png)
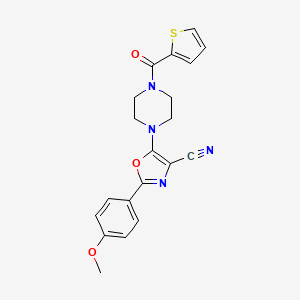
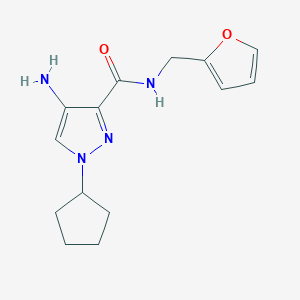
![(1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2693258.png)


![5-Amino-3-(pyrrolo[2,3-c]pyridin-1-yl)isoquinoline](/img/structure/B2693261.png)
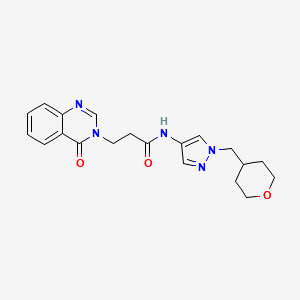

![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/no-structure.png)
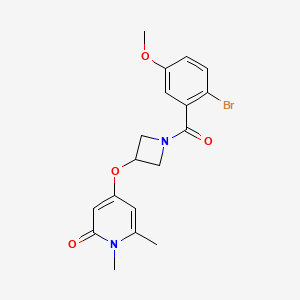
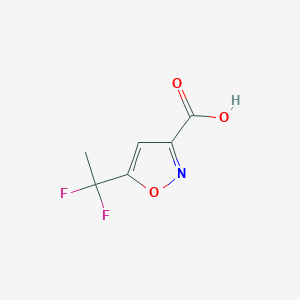
![2-(4-chlorophenoxy)-N-[3-(6-ethoxypyridazin-3-yl)phenyl]acetamide](/img/structure/B2693273.png)